Tetrodecamycin

Description

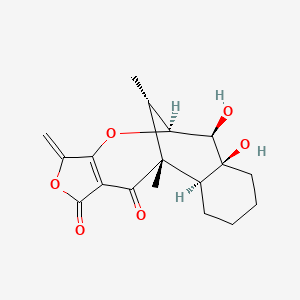

Structure

3D Structure

Properties

Molecular Formula |

C18H22O6 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,2S,7S,8R,9S,17S)-7,8-dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione |

InChI |

InChI=1S/C18H22O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8,10,12,15,20,22H,2,4-7H2,1,3H3/t8-,10+,12+,15-,17-,18+/m1/s1 |

InChI Key |

VSUPSZGXABDKGD-XOAGZRPRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@H]([C@@]3(CCCC[C@H]3[C@@]1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |

Canonical SMILES |

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(=C)OC4=O)C)O)O |

Synonyms |

tetrodecamycin |

Origin of Product |

United States |

Discovery, Isolation, and Congener Identification

Identification and Research on Related Tetrodecamycin Congeners

Novel this compound-Group Molecules (e.g., W5.9)

The exploration of the this compound (TDM) biosynthetic pathway has led to the identification of novel molecules related to this antibiotic family. nih.gov Through genetic manipulation of the ted biosynthetic gene cluster in Streptomyces sp. strain WAC04657, researchers unearthed a new compound designated as W5.9. nih.govnih.govresearchgate.net This discovery was a result of experiments aimed at understanding the function of the genes responsible for producing 13-deoxythis compound (13-dTDM). nih.govscholaris.ca

Subsequent analysis revealed that W5.9 is biosynthetically linked to the tetrodecamycins but possesses a unique structural deviation: it lacks the canonical five-membered tetronate lactone ring that is a defining characteristic of the TDM family. nih.govasm.org This structural difference suggests that W5.9 may be a shunt product, formed when the main biosynthetic pathway is altered or diverted. researchgate.net

The structure of W5.9 was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Unlike its congeners, this compound and 13-deoxythis compound, W5.9 is biologically inactive. nih.govasm.org This lack of antibiotic activity, attributed to the absence of the tetronate ring and the exocyclic methylene (B1212753) group, provides crucial insights into the structure-activity relationships of the this compound class of compounds. researchgate.netacs.org It highlights the essential role of the complete tetracyclic framework for their antibacterial properties. acs.org

Genetic investigation into other related Streptomyces strains, including S. atroolivaceus, S. globisporus, and Streptomyces sp. LaPpAH-202, which harbor similar gene clusters, has further expanded the known members of the this compound family, revealing the production of this compound (TDM) and dihydrothis compound (B1226986) (dhTDM) alongside 13-dTDM and the novel molecule W5.9. nih.govnih.gov

Table 1: Known this compound-Group Molecules This table summarizes the identified molecules from the this compound biosynthetic pathway and their known biological activity.

| Compound Name | Molecular Formula | Bioactivity | Key Structural Feature |

| This compound (TDM) | C18H22O6 | Active | Contains tetronate ring and exocyclic methylene |

| 13-deoxythis compound (13-dTDM) | C18H22O5 | Active | Lacks C-13 hydroxyl group |

| Dihydrothis compound (dhTDM) | C18H24O6 | Inactive | Lacks exocyclic methylene (saturated analog) |

| W5.9 | Not explicitly stated | Inactive | Lacks the canonical tetronate ring |

Table 2: Research Findings on Novel this compound-Related Molecules This table details the research findings related to the discovery and characterization of W5.9.

| Finding | Description | Source Organism for Discovery |

| Discovery Method | Identification through genetic manipulation (overexpression of tedR gene) of the ted biosynthetic gene cluster. | Streptomyces sp. strain WAC04657 |

| Structural Characterization | Structure elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. | Not Applicable |

| Key Structural Feature | Lacks the characteristic five-membered lactone (tetronate) ring of the this compound family. nih.govasm.org | Not Applicable |

| Biosynthetic Relationship | Considered a shunt product of the this compound biosynthetic pathway. researchgate.net | Not Applicable |

| Biological Activity | Found to be inactive against bacteria, unlike TDM and 13-dTDM. nih.govasm.org | Not Applicable |

Biosynthetic Pathways and Genetic Determinants

Producer Microorganisms and Biosynthetic Gene Clusters (BGCs)

The production of tetrodecamycin and its analogs is primarily associated with bacteria of the genus Streptomyces, which are renowned for their ability to synthesize a vast array of secondary metabolites. scholaris.ca The genes responsible for this compound biosynthesis are co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC).

The biosynthetic gene cluster responsible for producing this compound-family molecules, designated the ted cluster, was first identified in Streptomyces sp. strain WAC04657, a producer of 13-deoxythis compound (13-dTDM). nih.govasm.orgnih.gov The discovery was achieved by sequencing the genome of this strain and searching for homologs of genes known to be involved in the formation of the characteristic tetronate ring found in this class of compounds. asm.orgresearchgate.net This bioinformatic approach led to the localization of a putative type I polyketide synthase (PKS) gene cluster. nih.gov The core of the identified ted gene cluster is demarcated by the genes tedF1 and tedT. nih.gov The cluster was found to contain all the necessary enzymatic machinery for the biosynthesis of the 13-dTDM backbone, including four large PKS enzymes. asm.org

Following the identification of the ted cluster in Streptomyces sp. WAC04657, researchers used the tedF1 gene as a query to search public databases for related clusters in other organisms. nih.gov This comparative analysis revealed similar BGCs in three other Streptomyces species: Streptomyces atroolivaceus ATCC 19725, Streptomyces globisporus NRRL B-2293, and Streptomyces sp. strain LaPpAH-202. nih.govasm.orgnih.gov

Comparing the gene content and organization (synteny) among these four clusters allowed for the precise definition of the cluster's boundaries. nih.govasm.org While the core biosynthetic genes were highly conserved, some differences were noted at the edges of the clusters. For instance, the genes tedX3, tedX4, and tedX5 were found only in the clusters of S. atroolivaceus and S. globisporus. researchgate.net This comparative genomic approach is a powerful tool for understanding the evolution of biosynthetic pathways and for identifying novel pathway-related enzymes. mdpi.comnih.gov

Table 1: Comparison of Organisms with ted Gene Clusters

| Producer Microorganism | Strain Designation | Key Compound(s) Produced | Reference |

|---|---|---|---|

| Streptomyces sp. | WAC04657 | 13-deoxythis compound, this compound, Dihydrothis compound (B1226986) | nih.govasm.org |

| Streptomyces atroolivaceus | ATCC 19725 | This compound-related molecules | nih.govasm.org |

| Streptomyces globisporus | NRRL B-2293 | This compound-related molecules | nih.govasm.org |

| Streptomyces sp. | LaPpAH-202 | This compound-related molecules | nih.govasm.org |

| Streptomyces nashvillensis | MJ885-mF8 | This compound, Dihydrothis compound | rsc.org |

To definitively link the identified ted gene cluster to the production of this compound-related antibiotics, genetic manipulation studies were performed in Streptomyces sp. WAC04657. nih.gov These experiments provided functional evidence for the cluster's role.

A key experiment involved the targeted disruption of the tedF1 gene, which is proposed to be involved in the formation of the tetronate ring. nih.gov The resulting tedF1 disruption mutant was unable to produce 13-dTDM, confirming the gene's essential role in the biosynthetic pathway. nih.gov

Conversely, another study focused on overexpressing a regulatory gene within the cluster, tedR. nih.gov The strain engineered to overexpress tedR exhibited a significant increase in the production of 13-dTDM. nih.gov

These genetic manipulations were crucial not only for confirming the function of the ted cluster but also for revealing its capability to produce a suite of related molecules. nih.gov Analysis of the mutant and overexpression strains led to the identification of additional pathway products, including this compound itself and dihydrothis compound. nih.govresearchgate.net

Comparative Genomics of ted Clusters in Streptomyces Species

Polyketide Synthase (PKS) Assembly Line Components

The core of the this compound structure is a carbon skeleton assembled by a Type I polyketide synthase (PKS). asm.org Type I PKSs are large, multifunctional enzymes organized into modules. nih.govnih.gov Each module is responsible for one cycle of chain elongation and modification, functioning like a biosynthetic assembly line. nih.govnih.gov

The ted gene cluster encodes four distinct Type I PKS proteins: TedS1, TedS2, TedS3, and TedS4. asm.org These four megasynthases contain a total of seven modules, which collaboratively carry out the step-wise synthesis of the polyketide chain. asm.org

Each module contains several catalytic domains that perform specific functions. rasmusfrandsen.dk Key domains include the Acyltransferase (AT) domain, which selects the correct building block (an extender unit, typically malonyl-CoA or methylmalonyl-CoA), the Ketosynthase (KS) domain, which catalyzes the carbon-carbon bond-forming Claisen condensation, and the Acyl Carrier Protein (ACP) domain, which holds the growing polyketide chain. nih.govrasmusfrandsen.dk Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), may be present to modify the β-keto group formed after each condensation, leading to structural diversity in the final product. nih.gov The specific combination of these domains within each module of TedS1-S4 dictates the final structure of the polyketide backbone. scholaris.caasm.org

The biosynthesis of the this compound backbone begins with the loading of a starter unit onto the first PKS module. nih.gov The assembly line then proceeds through seven cycles of elongation, with each of the seven modules of the TedS1-S4 system adding a specific extender unit. scholaris.caasm.org The growing polyketide chain is passed sequentially from one module to the next, with each step catalyzed by the enzymatic domains within that module. nih.gov This linear, sequential process ensures the precise construction of a specific carbon chain. libretexts.org Once the full-length linear carbon backbone is assembled on the PKS machinery, it is released, likely through the action of other enzymes encoded in the cluster (such as TedF1, F2, and F5), which also catalyze the formation of the tetronate ring. scholaris.caresearchgate.net

Role of Type I PKS Systems (TedS1-S4)

Enzymatic Transformations and Post-PKS Tailoring

Following the synthesis of the linear polyketide chain by a type I PKS system (tedS1-S4), a cascade of enzymatic transformations begins, which is crucial for forming the defining structural motifs of this compound. nih.govscholaris.ca These modifications include the formation of the tetronate ring, the construction of the polycyclic decalin core, and various oxidative transformations. acs.org

The formation of the characteristic five-membered tetronate lactone ring is a critical step mediated by a conserved set of enzymes. nih.govresearchgate.net The biosynthetic gene cluster for this compound contains five genes, tedF1 through tedF5, which are predicted to orchestrate this process. nih.gov The pathway commences with the recruitment of 1,3-bisphosphoglycerate from primary metabolism. researchgate.net This precursor is bound and dephosphorylated by TedF1, an FkbH-family protein, to yield a glyceryl moiety. researchgate.net This moiety is then transferred to TedF2, which functions as a dedicated acyl carrier protein (ACP). researchgate.net

The release of the fully assembled polyketide chain from the PKS is coupled with the cyclization event. researchgate.net TedF5, a FabH-like ketoacyl-ACP synthase III enzyme, catalyzes the condensation of the glyceryl-S-ACP with the polyketide backbone, resulting in the formation of the immature tetronate ring and releasing the chain from the PKS machinery. nih.govresearchgate.net

| Enzyme/Gene | Proposed Function in Tetronate Ring Formation | Reference(s) |

| TedF1 | FkbH-family protein; Binds and dephosphorylates 1,3-bisphosphoglycerate to form a glyceryl moiety. | nih.govresearchgate.net |

| TedF2 | Dedicated Acyl Carrier Protein (ACP); Accepts the glyceryl moiety from TedF1. | researchgate.net |

| TedF3 | Acetyltransferase; Believed to participate in the acetylation-elimination step to form the exocyclic methylene (B1212753) group. | nih.govresearchgate.net |

| TedF4 | Hydrolase; Implicated in the elimination step that generates the exocyclic methylene group. | nih.govresearchgate.net |

| TedF5 | FabH-like enzyme (Ketoacyl-ACP synthase III); Catalyzes the cyclization of the glyceryl-S-ACP with the polyketide to form the tetronate ring. | nih.govresearchgate.net |

The sole cytochrome P450 enzyme encoded within the ted gene cluster, TedH, plays a pivotal role in the late-stage tailoring of the this compound scaffold. acs.orgacs.org This enzyme exhibits remarkable catalytic versatility, orchestrating consecutive oxidative transformations that are essential for constructing the final, complex polycyclic architecture. acs.orgnih.gov Genetic knockout studies have confirmed that TedH is indispensable; deletion of the tedH gene completely abrogates the production of this compound. acs.org TedH demonstrates significant sequence identity to other P450 enzymes involved in tetronate antibiotic biosynthesis, such as AbmV from the abyssomicin pathway, suggesting a conserved evolutionary strategy for assembling bridged ring systems. acs.org

One of the most unusual structural features of this compound is the rare ether linkage that bridges the dialkyldecalin core to the tetronate moiety. acs.orgnih.gov The formation of this bridge is catalyzed by TedH. acs.org The proposed mechanism involves an initial epoxidation of a double bond in the polyketide chain. acs.org This is followed by a subsequent intramolecular attack from a hydroxyl group, leading to the formation of the ether ring. acs.org This P450-mediated epoxidation/etherification cascade is a crucial step in assembling the distinctive 6/6/7/5 fused tetracyclic system of this compound. acs.org Biochemical evidence confirms that TedH catalyzes both the epoxidation and the ether ring formation steps. acs.org

In addition to forming the ether bridge, TedH is also responsible for the precise hydroxylation of the molecule at the C-13 position to produce the final this compound structure. acs.orgacs.org This reaction is highly regio- and stereoselective. acs.orgkhanacademy.org In vitro enzymatic assays have shown that TedH can accommodate the ether-bridged intermediate (13-deoxythis compound) as a substrate to perform this final hydroxylation. acs.org This suggests that the hydroxylation event likely occurs after the formation of the ether bridge. acs.org The dual function of TedH highlights its role as a sophisticated biocatalyst capable of performing multiple complex oxidative reactions to complete the maturation of the antibiotic. acs.org

| Enzyme | Catalytic Functions in Polycyclic Assembly | Reference(s) |

| TedH (Cytochrome P450) | 1. Ether Bridge Formation: Catalyzes epoxidation followed by intramolecular cyclization to form the ether linkage. | acs.orgacs.orgnih.gov |

| 2. Regio/Stereoselective C-13 Hydroxylation: Adds a hydroxyl group specifically at the C-13 position. | acs.orgacs.orgnih.gov |

The exocyclic methylene group at the C-5 position of the tetronate ring is a critical pharmacophore, essential for the potent antibacterial activity of this compound. acs.org Its absence in the derivative dihydrothis compound results in a complete loss of activity. acs.org The generation of this reactive group is a key step in the biosynthetic pathway. nih.govresearchgate.net It is proposed that this feature is installed via a two-step acetylation-elimination reaction on the immature tetronate ring. researchgate.netresearchgate.net This mechanism involves the enzyme TedF3, an acetyltransferase, which acetylates the 5-OH group of the newly formed ring. researchgate.net Subsequently, TedF4, a putative hydrolase or eliminase, is thought to catalyze the elimination of the acetyl group and a proton to form the C-5 exocyclic double bond. nih.govresearchgate.net This strategy of using an acetylation-elimination sequence to form a double bond is a conserved mechanism observed in the biosynthesis of other tetronate-containing natural products. researchgate.netnih.govplos.org

Role of Cytochrome P450 Enzymes (e.g., TedH) in Polycyclic Assembly

Ether Bridge Formation

Proposed Biosynthetic Hypotheses and Evolution of Structural Diversity

The biosynthesis of the this compound family of molecules (including this compound, 13-deoxythis compound, and dihydrothis compound) follows a modular and branched pathway, which gives rise to structural variants. scholaris.ca The overarching hypothesis begins with the assembly of the polyketide backbone by the PKS enzymes TedS1-S4. scholaris.ca This is followed by the release of the chain and concomitant tetronate ring formation by the TedF1-F5 enzyme cassette. scholaris.caresearchgate.net The generation of the exocyclic methylene group by TedF3 and TedF4 creates a key intermediate. researchgate.net A subsequent intramolecular Diels-Alder reaction, catalyzed by the enzyme TedJ, is proposed to form the decalin ring system. acs.org The final steps are the oxidative modifications—ether bridge formation and C-13 hydroxylation—catalyzed by the versatile P450 enzyme TedH. acs.org

The structural diversity observed in naturally produced this compound analogues is not merely a result of the presence or absence of specific genes in the biosynthetic cluster. scholaris.ca It is hypothesized that this diversity can also arise from mutations and variations in the efficiency of the tailoring enzymes. scholaris.ca For instance, the accumulation of 13-deoxythis compound suggests an incomplete or less efficient C-13 hydroxylation step by TedH in some producer strains. scholaris.ca This concept of an "enzymatic assembly line" with varying efficiencies at different stages allows for the generation of a suite of related molecules from a single gene cluster. scholaris.ca The evolution of such pathways, particularly the substrate flexibility of enzymes like TedH, provides a mechanism for creating novel molecular architectures and expanding the chemical diversity of tetronate antibiotics. acs.orgfrontiersin.org

Molecular Architecture and Unique Structural Features Influencing Bioactivity

Characterization of the Tetronate Ring System

A defining characteristic of the tetrodecamycin family of molecules is the presence of a five-membered lactone ring known as a tetronate ring. researchgate.netnih.gov This feature is shared by a broader class of natural products, including linear and spirotetronate compounds. rsc.orgresearchgate.net In tetronates, this ring serves as a core scaffold to which various side chains or complex ring systems are attached. rsc.orgresearchgate.net The biosynthesis of the tetronate ring involves the cyclization of a polyketide precursor with a glyceryl moiety derived from primary metabolism. nih.gov

The Significance of the Exocyclic Methylene (B1212753) Group at C-5

One of the most critical structural features of this compound is the exocyclic methylene group attached to the C-5 position of the tetronate ring. researchgate.netacs.org The presence of this double bond is directly linked to the compound's potent antibacterial activity. acs.org Research has shown that derivatives lacking this feature, such as dihydrothis compound (B1226986) where the methylene is reduced to a methyl group, exhibit a complete loss of antibacterial efficacy. acs.orgnih.gov This highlights the indispensable role of the C-5 exocyclic methylene in the molecule's mechanism of action.

The exocyclic methylene group, being part of an α,β-unsaturated carbonyl system within the tetronate ring, functions as a potent Michael acceptor. researchgate.netacs.org In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgbyjus.com It has been proposed that the bioactivity of this compound stems from its ability to form covalent bonds with biological targets, such as cysteine thiol groups in microbial proteins, through this mechanism. researchgate.netacs.org The electrophilic nature of the C-5 carbon, enhanced by the adjacent carbonyl groups, makes it susceptible to nucleophilic attack, leading to irreversible inhibition of the target protein. researchgate.net

Polycyclic Framework: 6/6/7/5 Fused Tetracyclic System

This compound possesses a highly unusual and complex polycyclic structure, characterized as a 6/6/7/5 fused tetracyclic system. researchgate.netacs.org This unique arrangement sets it apart from other tetronate antibiotics. acs.org The biosynthesis of this intricate scaffold involves a sophisticated enzymatic cascade, including a crucial Diels-Alder reaction to form the initial decalin ring system, followed by oxidative transformations catalyzed by a cytochrome P450 enzyme to construct the complete tetracyclic framework. acs.orgacs.org

At the heart of this compound's structure is a bridged dialkyldecalin core. acs.orgacs.orgnih.gov The decalin system, consisting of two fused six-membered rings, is a common structural element in many natural products. rsc.orgrsc.org In this compound, this core is established through an enzyme-catalyzed intramolecular Diels-Alder reaction, which ensures specific stereochemistry. acs.org This rigid bicyclic system serves as the foundation upon which the rest of the polycyclic structure is built.

A particularly distinctive feature of this compound's architecture is the way the tetronate moiety is connected to the dialkyldecalin core. acs.orgacs.orgnih.gov Instead of the more common spiro-fusion or linear acyl chain extension seen in other tetronates, this compound features a rare ether linkage that bridges the two components. acs.orgrsc.orgacs.org This ether bridge is formed through the action of a versatile cytochrome P450 enzyme, TedH, which catalyzes both the epoxidation and subsequent ether bridge formation, completing the unique 6/6/7/5 tetracyclic system. acs.orgnih.gov

Table 1: Summary of Key Structural Features of this compound

| Feature | Description | Reference |

| Core Ring System | Tetronate Ring (4-hydroxy-2(5H)-furanone) | researchgate.netnih.govresearchgate.net |

| Key Functional Group | Exocyclic Methylene at C-5 | researchgate.netacs.orgnih.gov |

| Reactivity Center | Michael Acceptor (α,β-unsaturated carbonyl) | acs.orgacs.org |

| Overall Framework | 6/6/7/5 Fused Tetracyclic System | acs.orgacs.org |

| Central Scaffold | Bridged Dialkyldecalin Core | acs.orgacs.orgnih.gov |

| Unique Linkage | Ether Bridge connecting Decalin and Tetronate | acs.orgacs.orgnih.gov |

Molecular and Cellular Mechanisms of Action

Proposed Mechanism of Covalent Adduction

The prevailing hypothesis for tetrodecamycin's mechanism of action is through the formation of a covalent bond with its molecular targets. nih.govresearchgate.net This process, known as covalent adduction, is thought to be facilitated by the specific chemical structure of the this compound molecule. Covalent inhibitors can offer advantages such as increased potency and a longer duration of action compared to non-covalent inhibitors because they form a stable, lasting bond with their target protein. cas.org

Nucleophilic Addition to the Exocyclic α,β-Unsaturated Carbonyl System

The structure of this compound features an α,β-unsaturated carbonyl system. researchgate.net This arrangement of atoms creates an electrophilic center at the β-carbon. openstax.orglibretexts.org It is proposed that a key step in its mechanism of action is a nucleophilic addition to this site. researchgate.net In this reaction, a nucleophile, which is an electron-rich species, attacks the electron-deficient β-carbon of the α,β-unsaturated system. openstax.orgyoutube.com This type of reaction is also known as a conjugate addition or 1,4-addition. openstax.orglibretexts.orgyoutube.com The electronegativity of the oxygen atom in the carbonyl group withdraws electrons from the conjugated system, rendering the β-carbon susceptible to attack. openstax.orglibretexts.org This leads to the formation of a resonance-stabilized enolate ion as an intermediate. openstax.orgyoutube.com

Targeting of Proteinaceous Nucleophiles (e.g., Cysteine Thiols)

The nucleophiles that participate in this covalent adduction are believed to be located on the molecular target within the cell, likely a protein. researchgate.net Cysteine residues within proteins are a prime candidate for this role. hyphadiscovery.com The thiol group (-SH) of cysteine is a potent nucleophile, among the most reactive of all amino acid side chains. mdpi.com The deprotonated form, the thiolate anion (S-), is highly reactive and can readily attack electrophilic centers. upf.edu This reactivity makes cysteine residues common targets for covalent modification by electrophilic small molecules. mdpi.comnih.gov The formation of a covalent bond between this compound and a cysteine thiol on a target protein would likely alter the protein's structure and function, leading to the observed antibiotic effect. The specificity of this targeting can be influenced by the local environment of the cysteine residue within the protein's three-dimensional structure. nih.gov

Comparative Mechanistic Insights from this compound Congeners

The study of this compound congeners, which are structurally related molecules, has provided valuable insights into its mechanism of action. scholaris.ca Congeners are variants of a core molecule with different chemical "decorations." scholaris.ca For instance, 13-deoxythis compound is a naturally occurring congener that differs from this compound by the absence of a hydroxyl group. researchgate.net By comparing the biological activities of different congeners, researchers can infer the importance of specific functional groups for the molecule's antibiotic properties. nih.gov For example, the presence or absence of the reactive exocyclic methylene (B1212753) group has been shown to be crucial for the antibacterial and cytotoxic activities of this compound-related structures. nih.gov The comparison of bioactivities among this compound, dihydrothis compound (B1226986), and 13-deoxythis compound suggests that they may all act through the covalent modification of their targets. nih.govresearchgate.net

Current Gaps in Understanding Molecular Targets

Despite the proposed mechanism of covalent adduction, the specific molecular targets of this compound within the bacterial cell remain largely unidentified. researchgate.netscholaris.ca Identifying the molecular target of an antibiotic is a critical but challenging process. scholaris.ca Pinpointing the exact protein or proteins that this compound binds to is essential for a complete understanding of its mechanism of action and for the future development of new therapeutic agents.

Strategies for Target Identification (e.g., Chemical Probes)

To bridge this knowledge gap, various strategies are being employed to identify the molecular targets of this compound. One of the primary approaches involves the use of chemical probes. scholaris.caresearchgate.net Chemical probes are small molecules, often structurally similar to the compound of interest, that are designed to help identify its binding partners. frontiersin.org These probes can be modified with reporter tags, such as biotin (B1667282) or fluorescent dyes, to facilitate the isolation and identification of the target protein. frontiersin.org

One common technique is affinity purification, where a probe with an affinity tag (like biotin) is used to "pull down" its binding partners from a cell lysate. frontiersin.org Another approach is photo-affinity labeling, which uses a probe containing a photo-reactive group that, upon exposure to UV light, forms a covalent bond with any nearby interacting molecules, allowing for their subsequent identification. frontiersin.org These chemical biology techniques, along with genetic and computational methods, are powerful tools in the ongoing effort to elucidate the full mechanism of action of this compound. nih.gov The successful identification of these targets could pave the way for the design of new and more effective antibiotics. researchgate.net

Preclinical Biological Activities and Efficacy in Research Models

Antibacterial Spectrum of Activity (In Vitro)

In laboratory settings, tetrodecamycin has demonstrated a notable spectrum of antibacterial action, showing particular potency against Gram-positive bacteria and a specific Gram-negative pathogen.

Activity against Gram-Positive Bacteria

This compound exhibits potent antibiotic activity against several Gram-positive bacteria. scholaris.ca Research has identified its efficacy with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 µg/L. scholaris.ca The spectrum of susceptible organisms includes clinically relevant bacteria such as Staphylococcus aureus, Micrococcus luteus, and Bacillus subtilis. scholaris.ca

The related compound, 13-deoxythis compound, which differs by the absence of a hydroxyl group, has also been studied extensively and shows potent activity against a panel of Gram-positive bacteria. nih.govresearchgate.net It has been shown to be primarily specific to Gram-positive organisms. asm.org In vitro tests determined its MIC values against various strains, providing further insight into the antibacterial profile of the this compound family. researchgate.netasm.org

Table 1: In Vitro Activity of 13-Deoxythis compound Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/ml) | Reference |

|---|---|---|

| Bacillus subtilis 168 | 1 | researchgate.net |

| Micrococcus luteus | 1 | researchgate.net |

| Staphylococcus aureus ATCC 29213 | 2 | researchgate.net |

| Enterococcus faecalis ATCC 29212 | 8 | researchgate.net |

Activity against Gram-Negative Bacteria

While generally more active against Gram-positive bacteria, this compound was originally discovered due to its significant antibiotic activity against the Gram-negative fish pathogen Photobacterium damselae ssp. piscicida (formerly Pasteurella piscicida). researchgate.netnih.govscholaris.ca This bacterium is the causative agent of pseudotuberculosis in fish. researchgate.netnih.gov In vitro studies have established potent activity against this specific pathogen, with MIC values ranging from 1.56 to 6.25 µg/ml. scholaris.ca However, research indicates that this activity is quite specific, as this compound has not shown efficacy against other tested Gram-negative organisms. scholaris.ca

Efficacy against Drug-Resistant Bacterial Strains

A key area of research for this compound and its analogs is their effectiveness against bacteria that have become resistant to commonly used antibiotics.

Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound and its family of molecules have demonstrated potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov this compound itself was found to be active against MRSA strains, with its efficacy falling within the same MIC range observed for other susceptible Gram-positive bacteria (6.25 to 12.5 µg/L). scholaris.ca

Its congener, 13-deoxythis compound, also exhibits significant anti-MRSA activity, with research showing it has an efficacy competitive with that of vancomycin, a clinically important antibiotic used for MRSA infections. researchgate.netasm.org

Table 2: In Vitro Activity of 13-Deoxythis compound Against Resistant S. aureus Strains

| Bacterial Strain | Resistance Profile | MIC (µg/ml) | Reference |

|---|---|---|---|

| S. aureus ATCC BAA-41 | Methicillin-Resistant (MRSA) | 2 | researchgate.net |

| S. aureus ATCC BAA-44 | Methicillin-Resistant (MRSA), Multidrug-Resistant | 1 | researchgate.net |

Multidrug-Resistant (MDR) Pathogens

The activity of the this compound family extends to multidrug-resistant (MDR) pathogens. nih.gov The producing organism, Streptomyces sp. WAC04657, was first identified for its antibiotic activities against both multidrug-resistant Gram-negative and Gram-positive pathogens. nih.gov The isolated compound 13-deoxythis compound shows potent bioactivity against multidrug-resistant Staphylococcus aureus. scholaris.canih.govasm.org Specifically, it was tested against the MDR strain S. aureus ATCC BAA-44, demonstrating an MIC of 1 µg/ml. researchgate.net

Biological Activities in Eukaryotic Cell Models (Cytotoxicity in Research Context)

While the complete this compound molecule has not been extensively evaluated for its in vitro cytotoxicity, research has indicated that synthetic partial structures and derivatives of the compound are toxic to eukaryotic cells in culture. scholaris.ca Studies have primarily focused on assessing the cytotoxic effects of these synthetic analogues on various cancer cell lines, providing insights into the structural components responsible for this activity.

Studies on Partial Structures and Derivatives

A significant portion of the research into this compound's biological effects has involved the synthesis and evaluation of its partial structures and derivatives. In one study, an efficient synthetic method was developed for the core tricyclic structure of this compound (designated as compound 5). nih.gov Alongside this core structure, researchers also prepared a diastereomer (compound 26), an analogue (compound 6), and several other derivatives (compounds 16, 27-29). nih.govresearchgate.net

These compounds were subsequently tested for their cytotoxic activity against human leukemia cell lines, specifically HL-60 and Jurkat T-cells. nih.gov The results showed that while the core structure (compound 5) was inactive, the analogue 6 and the 2-naphthoyl derivative 27 exhibited notable cytotoxicity. nih.govresearchgate.net

The cytotoxic activities of selected this compound derivatives are summarized below.

| Compound | Description | Cytotoxicity (IC₅₀) against Human Leukemia Cell Lines (μM) |

|---|---|---|

| Analogue 6 | A synthetic analogue of the this compound core structure. | 10-23 |

| 2-Naphthoyl Derivative 27 | A derivative of the this compound core structure. | 10-23 |

Further studies have explored modifications at other positions of the this compound molecule. Derivatives with substitutions at the 14-hydroxyl group and modifications at the exo-methylene group have been synthesized and evaluated. scholaris.canih.gov For instance, 14-O-substituted tetrodecamycins were found to be more active against Gram-positive bacteria than the parent compound, although their activity against Pasteurella piscicida was weak. nih.gov The crucial role of the exo-methylene group for bioactivity has been a recurring theme in these structure-activity relationship studies. nih.govacs.org

Correlation between Antibacterial and Cytotoxic Activities

Research on this compound's synthetic analogues has revealed a noteworthy correlation between their antibacterial and cytotoxic properties. nih.govresearchgate.net The compounds that demonstrated significant antibacterial activity also showed parallel cytotoxicity against eukaryotic cancer cell lines. nih.gov

This relationship is highlighted by the activities of analogue 6 and the 2-naphthoyl derivative 27. Both compounds displayed promising antibacterial activity against Staphylococcus aureus (including MRSA) and Enterococcus faecalis, which was mirrored by their cytotoxic effects on human leukemia cells (HL-60 and Jurkat T-cells), with IC₅₀ values in the range of 10-23 μM. nih.govresearchgate.net Conversely, the core structure (compound 5), which lacked antibacterial efficacy (MICs >128 µg/mL), also did not show significant cytotoxicity. nih.govresearchgate.net

A critical structural feature for both activities was identified as the reactive exo-methylene moiety attached to the tetronate ring. nih.govresearchgate.netnih.gov Studies confirmed that this functional group is essential, though not solely sufficient, for both the antibacterial and cytotoxic effects observed in active derivatives. nih.govresearchgate.net

The table below illustrates the parallel relationship between the antibacterial and cytotoxic activities of key this compound partial structures.

| Compound | Antibacterial Activity (MIC against S. aureus, E. faecalis) (μg/mL) | Cytotoxicity (IC₅₀ against Human Leukemia Cell Lines) (μM) |

|---|---|---|

| Analogue 6 | 4-16 | 10-23 |

| 2-Naphthoyl Derivative 27 | 4-16 | 10-23 |

| Core Structure 5 | >128 | Inactive |

Structure Activity Relationship Sar Studies

Importance of the Exocyclic Methylene (B1212753) Group for Bioactivity

A recurring and central theme in the SAR of tetrodecamycin is the critical role of the exocyclic methylene group attached to the tetronate ring. researchgate.netnih.gove-bookshelf.de This reactive moiety is considered essential for the compound's potent antibacterial and cytotoxic activities. researchgate.netnih.gov Research suggests that the α,β-unsaturated carbonyl system, of which the exocyclic methylene is a part, likely acts as a Michael acceptor. researchgate.netacs.org This functionality allows for potential covalent binding to nucleophilic residues, such as cysteine thiols, within target proteins in microbes, which could be a key aspect of its mechanism of action. acs.org The necessity of this group for bioactivity has been demonstrated through the synthesis and evaluation of various partial structures and derivatives. researchgate.netnih.gov Studies on related tetronate antibiotics like tetronomycin also highlight that the exocyclic methylene group is crucial for antibacterial activity. nih.gov

The most direct evidence for the importance of the exocyclic double bond comes from studies on its saturated analogue, dihydrothis compound (B1226986). Dihydrothis compound, which is co-isolated with this compound from the fermentation broth of Streptomyces nashvillensis MJ885-mF8, lacks the C-5 exocyclic methylene group. rsc.orgresearchgate.netresearchgate.net The saturation of this bond leads to a dramatic reduction or complete loss of antibacterial activity. acs.org While this compound exhibits potent activity against various Gram-positive bacteria and Pasteurella piscicida (now known as Photobacterium damselae ssp. piscicida), dihydrothis compound is described as being only weakly active or inactive. acs.orgresearchgate.net This stark difference in potency underscores that the exocyclic methylene is a primary determinant of the molecule's biological function.

Table 1: Comparison of Antibacterial Activity between this compound and Dihydrothis compound

| Compound | Exocyclic Methylene Group | Reported Antibacterial Activity | Citation(s) |

| This compound | Present | Potent activity against Gram-positive bacteria and P. damselae ssp. piscicida. | acs.orgresearchgate.net |

| Dihydrothis compound | Absent (Saturated) | Weakly active or complete loss of antibacterial activity. | acs.orgresearchgate.net |

Modifications and Their Influence on Biological Potency

Beyond the exocyclic methylene, researchers have explored how modifications at other positions on the this compound scaffold affect its biological potency. These studies aim to develop derivatives with improved activity profiles, potentially overcoming resistance or enhancing efficacy. researchgate.netrsc.orgnih.gov Key sites for these modifications have included the 14-hydroxyl group and positions C-4 and C-5 on the tetronate ring system. nih.gov

The hydroxyl group at the C-14 position has been a significant target for synthetic modification to generate novel this compound analogues. rsc.orgnih.gov

A series of derivatives were synthesized by introducing various acyl, carbamoyl, and alkyl groups at the 14-hydroxyl position. researchgate.netnih.gov While these 14-O-substituted tetrodecamycins generally showed diminished activity against P. piscicida, they exhibited enhanced potency against Gram-positive bacteria compared to the parent this compound. researchgate.netnih.gov Among the synthesized derivatives, one compound in particular, designated as compound 15 in the study, demonstrated an approximately 10-fold increase in activity over this compound against Staphylococcus aureus. nih.gov

Further investigation into the nature of the substituents at the C-14 hydroxyl position revealed a clear trend related to hydrophobicity. rsc.org Acylation of the C-14 hydroxyl group, especially with large, hydrophobic substituents, was found to be particularly beneficial for antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis. rsc.org This strategic addition of hydrophobic moieties led to derivatives with significantly improved potency. For instance, while this compound itself has a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, certain derivatives with large hydrophobic groups achieved MIC values as low as 0.78 µg/mL. rsc.org This suggests that increased lipophilicity at this position may enhance the compound's ability to interact with or penetrate bacterial cell membranes.

Table 2: Influence of C-14 Hydrophobic Substituents on Antibacterial Potency

| Compound | C-14 Modification | MIC against Gram-positive bacteria (µg/mL) | Citation(s) |

| This compound | Unmodified (Hydroxyl group) | 6.25 | rsc.org |

| Derivative | Acylation with large hydrophobic substituent | 0.78 | rsc.org |

Derivatization at the 14-Hydroxyl Position

Effect of Acyl, Carbamoyl, and Alkyl Groups

Minimal Motifs Required for Activity

Structure-Activity Relationship (SAR) studies on this compound and its synthetic analogs have been instrumental in identifying the key structural features essential for its antimicrobial and cytotoxic activities. Research has focused on simplifying the complex natural product to pinpoint the minimal pharmacophore.

Detailed investigations have revealed that the reactive exocyclic methylene group attached to the tetronate ring is a critical component for the biological activity of this compound. rsc.orgnih.gov This was demonstrated by the lack of antibacterial efficacy in dihydrothis compound, an analog where the exocyclic double bond is saturated. rsc.org However, the presence of this reactive moiety alone is not sufficient to confer activity. nih.govresearchgate.net

Synthetic studies aimed at identifying the minimal active motif have shown that the core tricyclic skeleton of this compound, while forming the basic framework, does not exhibit significant antibacterial action on its own against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) greater than 128 µg/mL. nih.govresearchgate.net This indicates that other parts of the molecule are necessary for potent bioactivity.

Further research has underscored the importance of having sufficiently hydrophobic groups within the decalin portion of the molecule. rsc.org The antibacterial and cytotoxic activities are closely linked, with active compounds often displaying both properties. nih.govresearchgate.net For instance, certain synthetic analogs and derivatives have demonstrated promising antibacterial effects. An analog referred to as 'analogue 6' and a 2-naphthoyl derivative ('compound 27') showed significant activity, with MIC values ranging from 4-16 µg/mL. nih.gov This suggests that specific substitutions can restore or enhance the biological effects absent in the bare core structure.

Modifications at the 14-hydroxyl group have also been explored. Acylation at this position, particularly with large, hydrophobic substituents, has been shown to yield derivatives with more potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis. rsc.org Some of these derivatives achieved MIC values as low as 0.78 µg/mL, a significant improvement over the 6.25 µg/mL MIC of the parent this compound. rsc.org

The tables below summarize the antibacterial activity of various this compound partial structures and derivatives.

| Compound | Modification | Test Organism | MIC (µg/mL) | Source |

|---|---|---|---|---|

| This compound (1) | Parent Compound | S. aureus | 6.25 - 12.5 | researchgate.net |

| Dihydrothis compound (dhTDM) | Saturated exo-methylene group | S. aureus | Inactive | rsc.orgnih.gov |

| Core Structure (5) | Tricyclic core | S. aureus | >128 | nih.gov |

| Core Structure (5) | Tricyclic core | E. faecalis | >128 | nih.gov |

| Analogue (6) | Partial structure analog | S. aureus | 4 - 16 | nih.gov |

| Analogue (6) | Partial structure analog | E. faecalis | 4 - 16 | nih.gov |

| 2-Naphthoyl Derivative (27) | Derivative of partial structure | S. aureus | 4 - 16 | nih.gov |

| 2-Naphthoyl Derivative (27) | Derivative of partial structure | E. faecalis | 4 - 16 | nih.gov |

| Compound | Modification at 14-OH | Test Organism | MIC (µg/mL) | Source |

|---|---|---|---|---|

| This compound | - | P. piscicida | 1.56 - 6.25 | researchgate.net |

| 14-O-Substituted Derivatives (3-19) | Acyl, carbamoyl, alkyl groups | P. piscicida | Weak activity | researchgate.net |

| 14-O-Substituted Derivatives (3-19) | Acyl, carbamoyl, alkyl groups | Gram-positive bacteria | More active than this compound | researchgate.net |

| Acylated derivative | Large hydrophobic substituent | Gram-positive bacteria | 0.78 | rsc.org |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches to Tetrodecamycin

The total synthesis of this compound is a significant challenge due to its densely functionalized and stereochemically rich polycyclic system. e-bookshelf.de The first and, to date, only total synthesis was reported by Tatsuta and coworkers in 2006. jst.go.jp

A critical aspect of this compound synthesis is the precise control of its multiple stereocenters. The first total synthesis of (-)-tetrodecamycin accomplished this through a strategy that began with an optically active butenolide. jst.go.jpresearchgate.net A key step in this synthesis was a stereoselective samarium iodide (SmI₂) mediated pinacol (B44631) cyclization. researchgate.netthieme-connect.com This reaction, following the deprotection of a trityl ether and oxidation to an aldehyde, formed a crucial cis-diol intermediate. thieme-connect.com Another significant transformation was a newly developed deoxygenation method to complete the synthesis. researchgate.net

The construction of the fused ring system, particularly the trans-decalin core, has been a major focus of synthetic studies. e-bookshelf.dewiley-vch.de Various research groups have developed distinct strategies to assemble this challenging framework.

One prominent strategy for assembling the decalin system involves an intramolecular Diels-Alder (IMDA) reaction. researchgate.net The Paintner group reported an asymmetric synthesis of a direct precursor to the C6–C18 trans-decalin portion of this compound using an asymmetric IMDA reaction as the key step. researchgate.net This approach successfully established the trans-fused ring system. thieme-connect.comresearchgate.net The proposed biosynthesis of this compound also suggests that the formation of the decalin ring could occur via an intramolecular Diels-Alder reaction from a linear polyketide precursor. researchgate.netacs.org This biosynthetic hypothesis has spurred synthetic strategies that mimic this transformation. rsc.org

An alternative and powerful method for the rapid construction of the decalin core was developed by the Barriault laboratory. nih.govacs.org This approach utilizes a tandem oxy-Cope/ene/Claisen rearrangement cascade. acs.orgic.ac.uk The synthesis began with commercially available cyclohexene (B86901) oxide and, in 16 to 18 steps, generated the C7-C15 trans-decalin core bearing six contiguous stereocenters with the correct relative stereochemistry at five of those centers. acs.orgacs.org The key transformation involved subjecting a precursor allyl ether to microwave irradiation, which triggered the cascade reaction to form the desired trans-decalin framework in high yield. acs.org This tandem sequence proved to be a highly efficient method for assembling complex polycyclic intermediates with high diastereoselectivity. ic.ac.ukresearchgate.net

| Tandem Reaction Stage | Description |

| Oxy-Cope Rearrangement | The initial thermal rearrangement of a 1,5-diene system. |

| Transannular Ene Reaction | An intramolecular ene reaction that occurs within a ring system. |

| Claisen Rearrangement | A subsequent rearrangement of an allyl enol ether intermediate formed in the cascade. acs.orgic.ac.uk |

The tetronic acid moiety is a characteristic feature of this compound. researchgate.net Synthetic studies have reported the preparation of this ring system using a Dieckmann cyclization. thieme-connect.comresearchgate.netresearchgate.netzhangqiaokeyan.com This intramolecular condensation of a diester is a classic and effective method for forming five-membered rings, proving suitable for constructing the γ-lactone structure of the tetronate.

Strategies for Constructing the Polycyclic Core Structure

Tandem Oxy-Cope/Ene/Claisen Rearrangements

Partial Synthesis and Analogue Generation

In addition to total synthesis efforts, significant research has been directed toward the partial synthesis of this compound's core and the generation of analogues for biological evaluation. e-bookshelf.de The Paintner group developed an efficient synthetic approach to the tricyclic core structure of this compound. researchgate.netnih.gov This work featured an acid-catalyzed cyclization of a protected methyl α-(γ-hydroxyacyl) tetronate to yield the novel tricyclic skeleton. researchgate.netnih.gov

Using this approach, several analogues and derivatives were prepared to probe their antibacterial and cytotoxic activities. nih.gov These studies revealed crucial structure-activity relationships. For instance, the core structure itself did not show significant antibacterial activity, but certain analogues and a 2-naphthoyl derivative exhibited promising activity against Staphylococcus aureus (including MRSA) and Enterococcus faecalis. nih.gov These findings highlighted that the exo-methylene group is essential, but not solely sufficient, for both antibacterial and cytotoxic effects. nih.gov Other studies focused on creating derivatives by modifying the 14-hydroxyl group with acyl, carbamoyl, and alkyl groups, which in some cases led to compounds with more potent activity against Gram-positive bacteria than the parent this compound. researchgate.net

Table of Synthesized Structures and Activity

| Compound | Description | Antibacterial Activity (MIC) | Cytotoxic Activity (IC₅₀) |

|---|---|---|---|

| Core Structure (5) | Tricyclic core of this compound | >128 µg/mL | Not specified |

| Analogue (6) | Analogue of the core structure | 4-16 µg/mL | 10-23 µM |

| 2-Naphthoyl Derivative (27) | Derivative of the core structure | 4-16 µg/mL | 10-23 µM |

| Dihydrothis compound (B1226986) | Saturated exo-methylene group | Ineffective/Inactive acs.orgrsc.org | Not specified |

Synthesis of Core Structures and Substructures

The intricate molecular architecture of this compound has presented a significant challenge to synthetic chemists, prompting the development of innovative strategies to construct its key structural components. The core of this compound features a complex tetracyclic system, which includes a decalin unit, a seven-membered ring, and a tetronic acid moiety. Research has largely focused on the stereoselective synthesis of the highly substituted trans-decalin portion and the subsequent formation of the characteristic tricyclic core.

An efficient pathway to the tricyclic core structure of this compound has been developed, featuring an acid-catalyzed cyclization of a tert-butyldimethylsilyl protected methyl α-(γ-hydroxyacyl) tetronate. researchgate.netnih.gov This key step leads to the formation of the novel tricyclic ring system. researchgate.netnih.gov An alternative approach to this skeleton involves a fluoride (B91410) ion-induced desilylation-cyclization sequence. researchgate.netnih.gov

The synthesis of the C7-C15 trans-decalin portion, which bears six contiguous stereocenters, has been achieved using a tandem oxy-Cope/ene/Claisen rearrangement. acs.org This method allows for the rapid construction of the complex decalin core. acs.org The synthesis began with the epoxide opening of cyclohexene oxide, followed by a Swern oxidation to yield a ketone. acs.org Alkylation with ethynylmagnesium bromide provided a key intermediate as a mixture of stereoisomers. acs.org

Another notable achievement was the first enantioselective total synthesis of (-)-tetrodecamycin, which utilized a carbohydrate derivative as a starting point to construct the decalin structure. researchgate.net A key step in this synthesis was a sodium hexamethyldisilazide (NaHMDS)-mediated Baylis–Hillman type reaction to form the third ring. researchgate.net The tetronic acid ring was ingeniously formed through the reduction of a carboxylic acid to a hemiacetal, followed by a novel deoxygenation reaction. researchgate.net A particularly noteworthy step in other synthetic routes is the creation of a cis-diol via a samarium iodide (SmI2)-mediated pinacol cyclization. liverpool.ac.uk

Rational Design and Synthesis of this compound Derivatives for SAR Studies

The pursuit of enhanced antimicrobial activity and a deeper understanding of the structure-activity relationships (SAR) of this compound has driven the rational design and synthesis of various derivatives. These studies have primarily focused on modifications of the C-14 hydroxyl group and the exocyclic methylene (B1212753) group of the tetronic acid moiety, as these have been identified as crucial for biological activity.

Initial studies on partial structures of this compound revealed important SAR insights. While the core tricyclic structure alone did not exhibit significant antibacterial activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis (MICs >128 µg/mL), certain analogues demonstrated promising activity. nih.gov For instance, an analogue and a 2-naphthoyl derivative showed antibacterial activities with MICs in the range of 4-16 µg/mL. nih.gov These findings underscored that while the reactive exo-methylene group is essential for both antibacterial and cytotoxic activities, it is not solely sufficient for this activity. nih.gov

Systematic modification of the this compound molecule has yielded derivatives with improved potency, particularly against Gram-positive bacteria. The introduction of acyl, carbamoyl, and alkyl groups at the 14-hydroxyl position led to a series of 14-O-substituted tetrodecamycins. nih.gov Although these derivatives generally showed weaker activity against Pasteurella piscicida compared to the parent compound, their activity against Gram-positive bacteria was enhanced. nih.gov Notably, one derivative exhibited approximately 10-fold higher activity than this compound itself. nih.gov Acylation of the C14-hydroxyl group with large hydrophobic substituents proved particularly beneficial, yielding derivatives with MIC values as low as 0.78 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a significant improvement from the 6.25 μg/mL MIC of the parent this compound. rsc.org

Modifications at the 4 and 5 positions of the tetronic acid ring have also been explored. nih.gov Derivatives modified at these positions, such as 4,5-dibromothis compound, were found to have moderate antibacterial activity. nih.gov The absolute structure of 4(R),5-dibromothis compound was confirmed by X-ray crystallographic analysis. nih.gov

The following tables summarize the antibacterial activities of selected this compound derivatives, highlighting the impact of specific structural modifications on their potency.

Table 1: Antibacterial Activity of this compound Core Structures and Analogues

| Compound | Modification | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Core Structure 5 | Tricyclic core | S. aureus | >128 | nih.gov |

| Analogue 6 | Analogue of core | S. aureus | 4-16 | nih.gov |

Table 2: Antibacterial Activity of C-14 Modified this compound Derivatives

| Compound | Modification at C-14 | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | -OH | P. piscicida | 1.56-6.25 | researchgate.net |

| This compound | -OH | Gram-positive bacteria | 6.25-12.5 | researchgate.net |

| Derivative 15 | O-substituted | Gram-positive bacteria | ~10x more active than parent | nih.gov |

Table 3: Antibacterial Activity of this compound Derivatives Modified at Positions 4 and 5

| Compound | Modification | Test Organism | Activity | Reference |

|---|

Advanced Research Directions and Future Perspectives

Elucidation of Uncharacterized Biosynthetic Pathways and Enzymes

The biosynthesis of tetrodecamycin and its congeners is a complex process orchestrated by a dedicated gene cluster, often referred to as the ted cluster. nih.govnih.gov This cluster was first identified by sequencing the genome of the producing organism, Streptomyces sp. strain WAC04657, and has since been found in other Streptomyces species. nih.govnih.gov While significant progress has been made, several aspects of the pathway and the functions of specific enzymes remain to be fully characterized, representing a key area for future research.

The core scaffold of this compound is assembled by a type I polyketide synthase (PKS) system. nih.gov The ted cluster encodes four PKS enzymes, TedS1 to TedS4, which are predicted to contain the seven modules necessary to construct the polyketide backbone of 13-deoxythis compound (13-dTDM), a key precursor. nih.gov The formation of the characteristic tetronate ring is another critical step, hypothesized to involve a suite of five enzymes (TedF1 to TedF5) that catalyze the formation of the five-membered lactone ring and the subsequent generation of the exocyclic methylene (B1212753) group. nih.govasm.org

Recent studies have begun to unravel the functions of the post-PKS tailoring enzymes that create the final complex polycyclic structure. A notable discovery is the role of a two-enzyme cascade in the assembly process. acs.org It has been demonstrated that the enzyme TedJ functions as a Diels-Alderase, catalyzing an endo-Diels-Alder reaction to form the decalin ring system from the PKS-released intermediate. acs.org Following this, TedH, a highly versatile cytochrome P450 enzyme, performs a sophisticated remodeling of the intermediate. acs.org TedH is responsible for both the formation of a rare ether bridge and the regioselective and stereoselective hydroxylation at the C-13 position to build the intricate fused ring system of this compound. acs.org

Despite this progress, the functions of several other genes within the ted cluster remain putative. For instance, the cluster contains genes for regulatory proteins (e.g., tedL, tedR, tedT) and transport systems (an MFS-type pump and an ABC transporter), whose precise roles in modulating biosynthesis and export are still under investigation. nih.gov Furthermore, the exact mechanisms and enzymatic machinery responsible for producing related analogs like dihydrothis compound (B1226986) (dhTDM) and the novel molecule W5.9, which lacks the tetronate ring, are not fully understood. nih.govscholaris.ca Elucidating the functions of these uncharacterized enzymes is crucial for a complete understanding of this compound biosynthesis.

| Gene/Enzyme | Proposed or Confirmed Function | Reference |

| TedS1-S4 | Type I Polyketide Synthases (PKS); assemble the polyketide backbone. | nih.gov |

| TedF1-F5 | Putative enzymes for tetronate ring formation and exocyclic methylene generation. | nih.govasm.org |

| TedJ | Diels-Alderase; catalyzes the formation of the decalin ring system. | acs.org |

| TedH | Cytochrome P450; catalyzes ether bridge formation and C-13 hydroxylation. | acs.org |

| TedL, TedR, TedT | Regulatory proteins (LAL, SARP, TetR families); likely control gene cluster expression. | nih.gov |

| TedM, TedA1-A4 | Transport proteins (MFS pump, ABC transporter); likely involved in export/resistance. | nih.gov |

Development of this compound as Chemical Probes for Bacterial Biology

The unique structure and mechanism of action of this compound make it an excellent candidate for development as a chemical probe to investigate fundamental processes in bacterial biology. nih.govresearchgate.net Chemical probes are small molecules that can be used to perturb and study specific biological pathways or protein functions within a living system. The utility of this compound in this context stems from its proposed covalent mechanism of action. nih.govresearchgate.net

The structure of this compound features an exocyclic α,β-unsaturated carbonyl system within its tetronate moiety. acs.org This system functions as a Michael acceptor, making it susceptible to nucleophilic attack from residues like cysteine within a protein target. acs.orgresearchgate.net This results in the formation of a stable, covalent bond between this compound and its cellular target(s). nih.gov The covalent and likely specific nature of this interaction is a highly desirable feature for a chemical probe, as it can be used to irreversibly label and subsequently identify the molecular target.

A deeper understanding of this compound's mechanism of action is a prerequisite for its use as a probe. nih.gov By identifying the specific bacterial proteins that are covalently modified by this compound, researchers can uncover novel targets essential for bacterial survival, particularly in Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This information would not only illuminate new aspects of bacterial physiology but also validate these targets for future antibiotic development. The development of this compound-based probes could provide a more holistic view of the broader tetronate family of natural products and their roles in microbial interactions. nih.govresearchgate.net

Exploring Novel Biological Activities Beyond Antibacterial Effects

While this compound was discovered based on its potent antibacterial properties, particularly against fish pathogens and later against clinically significant human pathogens like MRSA, preliminary research suggests its biological activity may not be limited to bacteria. nih.govresearchgate.net The exploration of such secondary activities is a burgeoning area of research for many natural products, which are often found to possess a range of effects, including anticancer or antiviral properties. frontiersin.orgnih.gov

An intriguing finding in this area comes from a study on synthetic partial structures and derivatives of this compound. nih.gov In addition to evaluating antibacterial activity, this research assessed the cytotoxicity of the compounds against human leukemia cell lines. The study revealed that while the core tricyclic skeleton of this compound was inactive, certain synthetic analogues exhibited significant cytotoxic activity. nih.gov This suggests that the this compound scaffold could be a starting point for developing agents with other therapeutic applications.

Specifically, two compounds, a synthetic analogue (compound 6) and a 2-naphthoyl derivative (compound 27), showed promising activity against both Gram-positive bacteria and human leukemia cells. nih.gov The study noted that the antibacterial activity was paralleled by cytotoxicity, with IC₅₀ values in the micromolar range. nih.gov This dual activity highlights the potential for the this compound chemical framework to be adapted for different therapeutic purposes.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Analogue 6 | HL-60 (Leukemia) | 10-23 µM | nih.gov |

| Analogue 6 | Jurkat T-cells (Leukemia) | 10-23 µM | nih.gov |

| 2-Naphthoyl derivative 27 | HL-60 (Leukemia) | 10-23 µM | nih.gov |

| 2-Naphthoyl derivative 27 | Jurkat T-cells (Leukemia) | 10-23 µM | nih.gov |

Crucially, the study also confirmed that the reactive exocyclic methylene moiety, essential for antibacterial effects, was also critical for the observed cytotoxic activity. nih.gov This finding reinforces the idea that the mechanism of covalent modification may be applicable to targets in eukaryotic cells as well, opening a new frontier for research into the broader biological potential of this compound and its derivatives. researchgate.netnih.gov

Pathway Engineering for Diversification and Potency Enhancement

The identification of the ted biosynthetic gene cluster provides a powerful toolkit for pathway engineering. nih.govnih.gov This approach involves the targeted genetic modification of the biosynthetic machinery to produce novel analogues of this compound, potentially with improved potency, altered target specificity, or enhanced pharmaceutical properties. google.comscience.gov

The natural diversity of this compound-related molecules produced by different Streptomyces strains already hints at the potential for engineering. scholaris.ca Nearly identical ted clusters in different organisms produce a varied profile of end-products, including 13-dTDM, this compound, dhTDM, and W5.9. nih.govscholaris.ca This suggests that subtle variations or mutations in the tailoring enzymes are responsible for the observed chemical diversity. scholaris.ca By understanding and harnessing these tailoring enzymes, researchers can rationally design new diversification strategies. For example, targeted inactivation or overexpression of the gene for the C-13 hydroxylase (tedH) or the reductase responsible for dhTDM could lead to the specific accumulation of desired intermediates or final products. acs.orgscholaris.ca

Furthermore, precursor-directed biosynthesis is a promising strategy. researchgate.net This technique involves feeding the producing organism with synthetic analogues of natural biosynthetic precursors. If the pathway enzymes are sufficiently permissive, they may accept these unnatural substrates and incorporate them into the final structure, generating novel derivatives. researchgate.net Another approach is combinatorial biosynthesis, where genes from different biosynthetic pathways are combined to create hybrid molecules. researchgate.net For instance, tailoring enzymes from other tetronate pathways could be introduced into a this compound-producing host to generate new chemical entities. cam.ac.uk These engineered pathways could lead to a library of this compound derivatives, which could then be screened for enhanced activity against drug-resistant pathogens. researchgate.net

Addressing Unmet Needs in Antimicrobial Resistance through Novel Mechanisms

The rise of antimicrobial resistance (AMR) is a critical global health threat, creating an urgent need for new antibiotics with novel mechanisms of action that can bypass existing resistance strategies. asm.orgasm.org this compound is a promising candidate in this regard because its structure and mode of action are distinct from those of most clinically used antibiotics. nih.gov

This compound's potent activity against MRSA, a notorious multidrug-resistant pathogen, underscores its potential to address unmet clinical needs. nih.gov The minimum inhibitory concentrations (MICs) of 13-deoxythis compound against MRSA have been shown to be competitive with vancomycin, a last-resort antibiotic. nih.gov

The key to its potential lies in its proposed mechanism: covalent modification of its molecular target(s) via the reactive exocyclic methylene group. acs.orgresearchgate.net This mechanism is fundamentally different from that of many common antibiotic classes that act via non-covalent inhibition of enzymes or cellular structures. Because the mechanism is novel, it is less likely to be affected by prevalent resistance mechanisms such as target modification or efflux pumps that have evolved to counter other drugs. asm.orgnih.gov

The importance of this reactive moiety is highlighted by comparing the bioactivities of different this compound family molecules.

| Compound | Key Structural Feature | Antibacterial Activity | Reference |

| This compound (TDM) | Contains exocyclic methylene | Active | nih.govasm.org |

| 13-Deoxythis compound (13-dTDM) | Contains exocyclic methylene | Active | nih.govasm.org |

| Dihydrothis compound (dhTDM) | Lacks exocyclic methylene (reduced) | Inactive | nih.govasm.orgacs.org |

| W5.9 | Lacks canonical tetronate ring | Inactive | nih.govasm.org |

As shown in the table, dihydrothis compound (dhTDM), which lacks the crucial exo-methylene group, is inactive, providing strong evidence that the ability to act as a Michael acceptor is essential for its antibacterial effect. nih.govacs.org By targeting cellular pathways in a novel, covalent manner, this compound and its future engineered derivatives represent a valuable avenue of research for developing next-generation antibiotics capable of combating resistant infections. asm.org

Analytical Methodologies for Research and Structural Elucidation

Spectroscopic Techniquesnih.govnih.govresearchgate.netresearchgate.net

Spectroscopic methods form the foundation of the structural analysis of Tetrodecamycin, providing detailed insights into its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in piecing together the intricate structure of this compound. Due to the complexity of the spectra, particularly because of a β-ketoaldehyde moiety, initial studies sometimes involved the analysis of derivatives like the ethylene (B1197577) ketal or the reduced dihydroaldecalmycin form to obtain more clearly assignable spectra. researcher.life

One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial framework, identifying the types and number of protons and carbons present in the molecule. nih.govscholaris.ca The identity of this compound and its related compound, dihydrothis compound (B1226986), was confirmed by comparing the observed NMR spectra against published records. nih.govscholaris.ca

Two-dimensional (2D) NMR experiments were critical for establishing the final structure. nih.govemerypharma.com Techniques such as Correlation Spectroscopy (COSY) were used to identify proton-proton couplings, helping to map out adjacent protons within the molecule's fragments. nih.gov Heteronuclear Single Quantum Coherence (HSQC) correlated directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) revealed longer-range (2-3 bond) couplings between protons and carbons. nih.gov These HMBC correlations were vital for connecting the various structural fragments, including the decalin core to the tetronate moiety. acs.org Furthermore, Nuclear Overhauser Effect (NOE) based experiments like NOESY and NOE difference spectroscopy were employed to determine the conformation of the decalin ring and the geometry of double bonds in the side chain. researcher.life

The comprehensive analysis of 1D and 2D NMR data for this compound and its derivatives, such as 13-deoxythis compound, allowed for the complete assignment of all proton and carbon signals and the elucidation of the molecule's planar structure and relative configuration. researchgate.net

¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm) mult (J in Hz) |

|---|---|---|

| 1 | 163.93 | - |

| 2 | 100.94 | - |

| 3 | 165.29 | - |

| 4 | 160.0 | - |

| 5 | 89.9 | 4.87 (s), 4.70 (s) |

| 6 | 179.9 | - |

| 7 | 84.1 | 4.60 (d, 2.3) |

| 8 | 41.6 | 2.15 (m) |

| 9 | 26.6 | 1.63 (m), 1.15 (m) |

| 10 | 25.0 | 1.83 (m), 1.05 (m) |

| 11 | 37.3 | 1.50 (m) |

| 12 | 26.9 | 1.63 (m), 1.45 (m) |

| 13 | 74.5 | 3.65 (d, 8.8) |

| 14 | 82.5 | 4.54 (d, 1.8) |

| 15 | 138.8 | 6.02 (dd, 11.0, 1.8) |

| 16 | 129.5 | 5.86 (dd, 11.0, 9.8) |

| 17 | 33.6 | 2.25 (m) |

| 18 | 11.9 | 1.02 (d, 6.8) |

| 19 | 21.0 | 1.01 (d, 6.8) |

Data sourced from published research findings. nih.govscholaris.ca

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) have been crucial for determining the molecular weight and elemental composition of this compound. HRMS analysis using techniques like electrospray ionization (ESI) provided an accurate mass measurement, establishing the molecular formula of this compound as C₁₈H₂₂O₆. nih.govmdpi.com This corresponds to a measured m/z value of 335.1496 for the protonated molecule [M+H]⁺. nih.gov

Tandem MS (MS/MS) has also been employed to confirm the structural identity of this compound isolated from different sources. By comparing the fragmentation patterns, or daughter ions, of various samples, researchers could verify that they were analyzing the same molecule. nih.gov This technique is also valuable in identifying and characterizing new derivatives or metabolites related to this compound. frontiersin.org

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the conjugated systems within a molecule. For this compound, the UV spectrum is characterized by a significant absorbance maximum (λmax). In studies, this compound exhibited a UV/Vis absorbance maximum at 251 nm, which is characteristic of its tetronate ring and associated conjugated system. asm.org This spectroscopic signature is a useful tool for detecting the presence of this compound and related compounds during isolation and purification processes.

Mass Spectrometry (MS and HRMS)

Chromatographic Separation Methodsnih.govnih.govresearchgate.netresearchgate.net

Chromatographic techniques are essential for the isolation and purification of this compound from complex fermentation broths.

High-Performance Liquid Chromatography (HPLC) is the primary method used for the purification and analysis of this compound and its analogs. nih.gov Reversed-phase HPLC is commonly utilized for this purpose. nih.gov

In a typical purification scheme, crude extracts from the fermentation of a producing Streptomyces strain are subjected to HPLC separation on a C₁₈ column. nih.gov A gradient elution system is often employed, using a mobile phase consisting of water and acetonitrile, both modified with 0.1% formic acid. nih.gov Under these conditions, this compound has been observed to elute at a specific retention time (e.g., 6.4 minutes in one documented method). nih.gov The fractions corresponding to the correct peak are collected and lyophilized to yield the pure compound. nih.gov Photodiode array (PDA) detectors are used to monitor the elution, with detection often set at the characteristic absorbance maximum of 251 nm. nih.govasm.org

X-Ray Crystallography for Absolute Structure Determinationnih.gov

While NMR and MS can define the planar structure and connectivity of a molecule, X-ray crystallography provides definitive proof of its three-dimensional arrangement, including its absolute stereochemistry. Although obtaining suitable crystals of this compound itself has been challenging, its structure was unambiguously determined through the crystallographic analysis of its derivatives. nih.govnih.gov

The relative stereochemistry of the core structure was established by performing X-ray crystallography on dihydrothis compound, a reduced analog. nih.govjst.go.jp To determine the absolute configuration, a derivative suitable for anomalous dispersion effects was synthesized. The absolute structure of 4(R),5-dibromothis compound was successfully determined by X-ray crystallographic analysis, which in turn allowed for the assignment of the absolute stereochemistry of the parent this compound molecule. nih.gov This technique was therefore essential for finalizing the complete and correct three-dimensional structure of the antibiotic. nih.govscispace.com

Advanced Techniques for Mechanistic Studies (e.g., Chemical Labeling)

Elucidating the precise mechanism of action for complex natural products like this compound requires sophisticated analytical methodologies that go beyond simple bioactivity assays. Advanced techniques, particularly those involving chemical labeling, are pivotal in identifying molecular targets and understanding the intricate biochemical pathways involved in both its biosynthesis and its mode of action. These methods provide detailed insights by allowing researchers to track molecules and observe their interactions within complex biological systems.

One of the primary challenges in studying this compound is understanding the formation of its highly cyclized, non-spirotetronate structure. acs.org Isotope labeling experiments have been instrumental in investigating the biosynthetic pathway. researchgate.net By feeding the producing organism, such as Streptomyces species, with precursors enriched with stable isotopes (e.g., ¹³C-labeled malonyl-CoA), scientists can trace the incorporation of these atoms into the final this compound molecule. acs.orgnih.gov Subsequent analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), reveals how the carbon skeleton is assembled and rearranged, providing crucial evidence for the roles of specific biosynthetic enzymes. researchgate.netnih.gov For instance, such studies have been fundamental in characterizing the enzymatic steps that lead to the formation of the molecule's distinctive ether bridge. acs.org